Cas no 65619-06-9 (4-(dimethylamino)-4-(4-methylphenyl)cyclohexan-1-one)
65619-06-9 structure
Product Name:4-(dimethylamino)-4-(4-methylphenyl)cyclohexan-1-one
Número CAS:65619-06-9
MF:C15H21NO
Megavatios:231.333344221115
CID:1026473
PubChem ID:12595643
Update Time:2025-06-13
4-(dimethylamino)-4-(4-methylphenyl)cyclohexan-1-one Propiedades químicas y físicas
Nombre e identificación
-
- 4-(Dimethylamino)-4-(p-tolyl)cyclohexanone
- 4-(dimethylamino)-4-(4-methylphenyl)cyclohexan-1-one
- 4-(p-tolyl)-4-diMethylaMinocyclohexanone
- 4-(dimethylamino)-4-p-tolyl-cyclohexanone
- 4-Dimethylamino-4-(p-tolyl)-cyclohexanon
- AK-55068
- ANW-68969
- CHEMBL341983
- CTK8C2766
- KB-238964
- CS-0454580
- 84WTJ4H57H
- Cyclohexanone, 4-(dimethylamino)-4-(4-methylphenyl)-
- 4-dimethylamino-4-(p-tolyl)cyclohexanone
- SCHEMBL11078629
- 4-(dimethylamino)-4-(p-tolyl)cyclohexan-1-one
- 65619-06-9
- 4-(Dimethylamino)-4-(4-methylphenyl)cyclohexanone
- VCEODKLEIJWHMI-UHFFFAOYSA-N
- DB-357580
- DTXSID30503812
-
- Renchi: 1S/C15H21NO/c1-12-4-6-13(7-5-12)15(16(2)3)10-8-14(17)9-11-15/h4-7H,8-11H2,1-3H3
- Clave inchi: VCEODKLEIJWHMI-UHFFFAOYSA-N
- Sonrisas: O=C1CCC(C2C=CC(C)=CC=2)(CC1)N(C)C
Atributos calculados
- Calidad precisa: 231.162314293g/mol
- Masa isotópica única: 231.162314293g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 17
- Cuenta de enlace giratorio: 2
- Complejidad: 267
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 2.1
- Superficie del Polo topológico: 20.3Ų
4-(dimethylamino)-4-(4-methylphenyl)cyclohexan-1-one PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM200917-1g |
4-(dimethylamino)-4-(p-tolyl)cyclohexan-1-one |
65619-06-9 | 95% | 1g |
$*** | 2023-05-29 | |
| Chemenu | CM200917-1g |
4-(dimethylamino)-4-(p-tolyl)cyclohexan-1-one |
65619-06-9 | 95% | 1g |
$408 | 2021-06-15 | |
| Alichem | A019138909-1g |
4-(Dimethylamino)-4-(p-tolyl)cyclohexanone |
65619-06-9 | 95% | 1g |
376.64 USD | 2021-06-16 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL100295-100MG |
4-(dimethylamino)-4-(4-methylphenyl)cyclohexan-1-one |
65619-06-9 | 95% | 100MG |
¥ 1,042.00 | 2023-03-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL100295-250MG |
4-(dimethylamino)-4-(4-methylphenyl)cyclohexan-1-one |
65619-06-9 | 95% | 250MG |
¥ 1,663.00 | 2023-03-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL100295-500MG |
4-(dimethylamino)-4-(4-methylphenyl)cyclohexan-1-one |
65619-06-9 | 95% | 500MG |
¥ 2,772.00 | 2023-03-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL100295-1G |
4-(dimethylamino)-4-(4-methylphenyl)cyclohexan-1-one |
65619-06-9 | 95% | 1g |
¥ 4,158.00 | 2023-03-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL100295-5G |
4-(dimethylamino)-4-(4-methylphenyl)cyclohexan-1-one |
65619-06-9 | 95% | 5g |
¥ 12,474.00 | 2023-03-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL100295-10G |
4-(dimethylamino)-4-(4-methylphenyl)cyclohexan-1-one |
65619-06-9 | 95% | 10g |
¥ 20,790.00 | 2023-03-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1525247-250mg |
4-(Dimethylamino)-4-(p-tolyl)cyclohexan-1-one |
65619-06-9 | 98% | 250mg |
¥2992.00 | 2024-05-05 |
4-(dimethylamino)-4-(4-methylphenyl)cyclohexan-1-one Literatura relevante
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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